molecular formula C20H23F3N2O3 B1455014 N-Boc 4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-YL)piperidine CAS No. 1033194-50-1

N-Boc 4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-YL)piperidine

Cat. No.: B1455014
CAS No.: 1033194-50-1
M. Wt: 396.4 g/mol
InChI Key: BYMDTZIOKWFEIJ-UHFFFAOYSA-N
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Description

N-Boc 4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-YL)piperidine is a chemical compound that belongs to the class of isoxazole derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

  • Stereospecific Scale-Up Synthesis of BMS-960 :

    • BMS-960, a potent and selective isoxazole-containing S1P1 receptor agonist, was synthesized using a process involving enzymatic reduction of α-bromoketone, regioselective and stereospecific epoxide ring-opening reaction, and improvements in 1,2,4-oxadiazole formation, hydrolysis, and crystallization (Hou et al., 2017).
  • Intramolecular 1,3-Dipolar Cycloadditions :

    • Research focused on synthesizing pyrrolidines, piperidines, and azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings via intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides (Würdemann & Christoffers, 2014).
  • Synthesis of Fluorinated Derivatives :

    • Treatment of ortho-lithiated tert-Bu N-arylcarbamates with N-(trifluoroacetyl)piperidine resulted in 2-(N-BOC-amino)aryl trifluoromethyl ketones, leading to the synthesis of 4-trifluoromethyl-2-quinolinones (Leroux, Lefebvre & Schlosser, 2006).
  • Aminopiperidinecarboxylates Preparation :

    • The research aimed at preparing orthogonally carbamate-protected cis- and trans-4-aminopiperidine-3-carboxylates, interesting scaffolds for combinatorial chemistry, through sequences of amidations and deprotections (Würdemann & Christoffers, 2013).
  • Synthesis of Methyl Pyrazole-4-carboxylates :

    • Novel heterocyclic amino acids in their N-Boc protected ester form were synthesized for use as achiral and chiral building blocks (Matulevičiūtė et al., 2021).
  • Sigma-1 Receptor Modulator Synthesis :

    • The research involved transforming N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into a fluorinated derivative of Sigma-1 receptor modulator E1R (Kuznecovs et al., 2020).
  • Synthesis of Triazolyl-Substituted 3-Aminopiperidines :

    • This study focused on preparing orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines for combinatorial chemistry (Schramm et al., 2010).

Properties

IUPAC Name

tert-butyl 4-[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O3/c1-19(2,3)27-18(26)25-10-8-13(9-11-25)16-12-17(28-24-16)14-4-6-15(7-5-14)20(21,22)23/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMDTZIOKWFEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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